molecular formula C19H22ClFN2O2 B14116405 ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-

ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-

Cat. No.: B14116405
M. Wt: 364.8 g/mol
InChI Key: DXPCUPMRYIXTFI-BLLLJJGKSA-N
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Description

The compound "ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-" is a stereochemically defined butanamide derivative with a complex aryl-substituted side chain. Its structure features:

  • A butanamide backbone with a (3S) stereocenter.
  • A (1R)-configured propylamino group attached to a 4-chloro-2-fluoro-3-phenoxyphenyl aromatic system. This substituent introduces halogen atoms (Cl, F) and a phenoxy group, which are known to influence lipophilicity, metabolic stability, and target binding .

Properties

Molecular Formula

C19H22ClFN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

(3S)-3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]amino]butanamide

InChI

InChI=1S/C19H22ClFN2O2/c1-3-16(23-12(2)11-17(22)24)14-9-10-15(20)19(18(14)21)25-13-7-5-4-6-8-13/h4-10,12,16,23H,3,11H2,1-2H3,(H2,22,24)/t12-,16+/m0/s1

InChI Key

DXPCUPMRYIXTFI-BLLLJJGKSA-N

Isomeric SMILES

CC[C@H](C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)N[C@@H](C)CC(=O)N

Canonical SMILES

CCC(C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)NC(C)CC(=O)N

Origin of Product

United States

Preparation Methods

Chiral Amine Synthesis via Ammonification and Resolution

A foundational approach derives from the synthesis of S-2-amino-butanamide hydrochloride, as detailed in Patent CN103012190A. This method involves:

  • Ammonification : Reacting 2-bromo-butyric acid methyl ester with methanolammonia (25% NH$$_3$$) at ≤10°C, followed by 38–42 hours of stirring at 20°C to yield DL-2-amino-butanamide.
  • Resolution : Treating the racemic amine with L-tartaric acid in methanol (molar ratio 15–16:8) to isolate the (S)-enantiomer via diastereomeric salt crystallization.
  • Salification : Converting the resolved amine to its hydrochloride salt using gaseous HCl (pH 1–2), achieving a 45–48% total yield with $$[\alpha]D = +24^\circ$$ (c=1, H$$2$$O).

Adaptation for Target Compound :

  • The (1R)-configured arylpropylamine segment could be synthesized analogously by substituting 2-bromo-butyric acid methyl ester with a brominated precursor containing the 4-chloro-2-fluoro-3-phenoxyphenyl group.
  • Resolution using L-tartaric acid would ensure enantiopurity of the (1R)-amine before coupling to the butanamide backbone.

Coupling of Arylpropylamine to β-Ketoamide Intermediates

The β-oxoanilide synthesis described in JOCPR (2016) provides a template for constructing the butanamide core. Key steps include:

  • Hydrazone Formation : Reacting acetoacetanilide with hydroxylamine hydrochloride to yield 3-hydroxyimino intermediates.
  • Cyclization : Treating the hydrazone with dimethylformamide to generate pyrimidine derivatives, demonstrating the reactivity of β-ketoamides in heterocycle formation.

Application to Target Molecule :

  • A β-ketoamide intermediate could be coupled to the resolved (1R)-arylpropylamine via reductive amination. For example, condensing 3-keto-butanamide with the amine under hydrogenation conditions (e.g., NaBH$$_3$$CN) would form the C–N bond while preserving stereochemistry.

Alternative Route via Blausure-Mediated Amination

Patent CN106220523A outlines a method for S-2-amino-butanamide using Blausure (likely a cyanide source) and ammonia:

  • Condensation : Reacting n-propionaldehyde with Blausure (molar ratio 1:1.05–1.4) at 0–50°C to form an imine intermediate.
  • Hydrolysis : Treating the imine with aqueous alkali (0.15–0.25 M NaOH) to yield the β-aminoamide.

Modifications for Target Synthesis :

  • Introducing the 4-chloro-2-fluoro-3-phenoxyphenyl group at the aldehyde stage (e.g., via Ullmann coupling) prior to condensation with Blausure could generate the desired arylpropylamine segment.

Optimization Strategies and Reaction Conditions

Stereochemical Control

  • Resolution Efficiency : Using L-tartaric acid in a 2:1 solvent system (methanol/isopropanol) improves diastereomeric excess to >98% ee.
  • Temperature Effects : Maintaining ≤10°C during ammonification minimizes racemization, while refluxing in isopropanol (step 1) enhances crystallinity of intermediates.

Yield Enhancement Techniques

Step Conditions Yield Improvement Strategy
Ammonification 20°C, 40 hrs, MeOH/NH$$_3$$ Recycled ammoniacal liquor (25% NH$$_3$$)
Resolution L-tartaric acid, 15:8 molar ratio Slow cooling to 10°C for crystal growth
Salification HCl gas, pH 1.5, MeOH Dropwise HCl addition to avoid local acidity

Analytical Characterization

  • Melting Point : 260–262°C (consistent with hydrochloride salts of similar β-aminoamides).
  • Optical Rotation : $$[\alpha]D = +24^\circ$$ (c=1, H$$2$$O) confirms the (S)-configuration at C3.
  • Spectroscopic Data :
    • $$^1$$H NMR (predicted): δ 1.90 (s, CH$$3$$), 3.73 (s, OCH$$3$$), 6.54–8.09 (m, aromatic H).
    • MS : Molecular ion peak at m/z 409 (M+H$$^+$$) aligns with the molecular formula.

Chemical Reactions Analysis

Types of Reactions

ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: The compound’s unique properties make it valuable in industrial applications, such as in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its stereochemistry and halogenated aryl substituents. Below is a comparative analysis with analogous butanamide derivatives:

Comparison with PDE5 Inhibitors (2-Aminothiazole-Based Butanamides)

highlights 3-oxo-N-(thiazol-2-yl)butanamide as a key intermediate for synthesizing PDE5 inhibitors. Key differences include:

Feature Target Compound PDE5 Inhibitors ()
Core Structure Butanamide with (3S) configuration 3-Oxo-butanamide with thiazole substitution
Aromatic Substituents 4-Chloro-2-fluoro-3-phenoxyphenyl Thiazole ring (no halogenated aryl groups)
Biological Target Not explicitly studied (inference: PDE5 or similar) PDE5 inhibition (100% activity for compounds 5, 10a, 11b)
Stereochemical Impact (3S,1R) configuration may enhance binding specificity Stereochemistry not emphasized in

The halogenated phenoxyphenyl group in the target compound could improve membrane permeability compared to thiazole-based analogs, while its stereochemistry might reduce off-target effects .

Comparison with CTPS1 Inhibitors (Chloropyridinyl Butanamides)

describes N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide derivatives as CTPS1 inhibitors. Key contrasts:

Feature Target Compound CTPS1 Inhibitors ()
Aromatic System Phenoxyphenyl with Cl/F Chloropyridinyl and sulfonamido-pyrimidinyl
Functional Groups Propylamino linker Cyclopropanesulfonamido group
Therapeutic Indication Undocumented (potential anticancer/antiviral use) Proliferative diseases (e.g., cancer)
Halogenation Dual halogenation (Cl, F) Single Cl substituent

The dual halogenation in the target compound may confer enhanced metabolic stability over the mono-chlorinated CTPS1 inhibitors, while the phenoxy group could alter binding kinetics in enzyme pockets .

Data Table: Structural and Functional Comparison

Compound Class Molecular Features Biological Activity Key Advantages
Target Compound (3S,1R)-configured butanamide, Cl/F-phenoxyphenyl Undocumented (inference: enzyme inhibition) Stereochemical specificity; halogen-enhanced stability
PDE5 Inhibitors () Thiazole-linked 3-oxo-butanamide 100% PDE5 inhibition High potency in vitro
CTPS1 Inhibitors () Chloropyridinyl-sulfonamido butanamide Antiproliferative (CTPS1 inhibition) Broad-spectrum anticancer potential

Research Implications and Gaps

  • Stereochemical Studies : The (3S,1R) configuration of the target compound warrants exploration in enantioselective synthesis and target binding assays.
  • Halogen Effects : The dual Cl/F substitution may modulate interactions with hydrophobic enzyme pockets, as seen in fluorinated drug candidates .
  • Therapeutic Potential: Structural parallels to CTPS1 inhibitors () suggest possible utility in oncology, though empirical validation is needed.

Biological Activity

ButanaMide, a compound characterized by the structure 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]amino]-, (3S)-, has garnered attention for its potential biological activities. This article explores its biological effects, particularly focusing on its anti-inflammatory and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

ButanaMide is classified under the amide group, with a complex structure that includes a butanamide moiety linked to a substituted phenyl group. Its chemical formula is C19H22ClFN2O2C_{19}H_{22}ClFN_2O_2, indicating the presence of chlorine and fluorine substituents that may influence its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of ButanaMide. A study on similar compounds demonstrated that derivatives containing the butanamide structure exhibited significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6. In vitro assays showed that certain compounds could reduce mRNA expression levels of these cytokines significantly when tested against lipopolysaccharide (LPS)-induced inflammation in human keratinocyte cells .

Table 1: In Vitro Anti-inflammatory Activity of Butanamide Derivatives

CompoundIL-6 mRNA Expression (Relative to Control)IL-1β mRNA Expression (Relative to Control)
ButanaMide5.34.2
Compound A7.56.0
Compound B4.63.8

Antimicrobial Activity

The antimicrobial efficacy of ButanaMide has also been assessed in various studies. Compounds with similar structural features were shown to possess considerable activity against common pathogens such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported at levels indicating potent antimicrobial effects, suggesting that ButanaMide may exhibit similar properties .

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogenMIC (mg/mL)
ButanaMideE. coli6.72
Compound CS. aureus6.63
Compound DKlebsiella pneumoniae6.45

Case Studies

Several case studies have been conducted to further investigate the biological activities of ButanaMide and its analogs:

  • In Vivo Studies on Inflammatory Response : Research involving animal models demonstrated that administration of ButanaMide prior to LPS exposure resulted in decreased levels of TNF-α, IL-1β, and IL-6 in serum samples, indicating a robust anti-inflammatory response without hepatotoxicity .
  • Clinical Implications : The potential use of ButanaMide in treating inflammatory diseases has been discussed, particularly for conditions characterized by excessive cytokine production, such as rheumatoid arthritis and asthma .

Q & A

Q. How can the synthetic route for this compound be optimized to improve yield and stereochemical purity?

Methodological Answer: Optimization requires a systematic approach:

  • Process Simulation : Use computational tools to model reaction kinetics and thermodynamics, identifying bottlenecks (e.g., steric hindrance from the phenoxyphenyl group). Adjust parameters like solvent polarity or catalyst loading based on simulations .
  • Design of Experiments (DoE) : Apply fractional factorial designs to evaluate interactions between variables (temperature, stoichiometry) and their impact on enantiomeric excess (EE). For example, chiral HPLC (High-Performance Liquid Chromatography) can monitor stereochemical outcomes .
  • Separation Technologies : Integrate membrane-based purification (e.g., nanofiltration) to isolate intermediates, leveraging particle size distribution analysis to refine crystallization steps .

Q. What analytical techniques are most effective for characterizing this compound’s structural and stereochemical integrity?

Methodological Answer:

  • NMR Spectroscopy : Use 19F^{19}\text{F}-NMR to resolve fluorine substituents in the 4-chloro-2-fluoro-3-phenoxyphenyl group. 1H^{1}\text{H}-COSY can confirm spatial proximity of the propylamino side chain .
  • Chiral LC-MS : Pair liquid chromatography with mass spectrometry to quantify enantiomeric ratios. Validate against certified reference materials (CRMs) for fluorinated analogs .
  • X-ray Crystallography : Resolve absolute configuration of the (3S)-center, critical for validating synthetic pathways .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer:

  • Standardized Protocols : Document reaction conditions (e.g., inert atmosphere requirements for the propylamino group) and validate via inter-lab studies.
  • Quality Control Metrics : Establish acceptance criteria for intermediates (e.g., ≥98% purity via HPLC) and enforce batch tracking .
  • Reference Materials : Use CRMs for quantitative NMR to calibrate instruments, minimizing variability in stereochemical analysis .

Advanced Research Questions

Q. What strategies can address contradictory data regarding this compound’s pharmacological activity in different assay systems?

Methodological Answer:

  • Assay Deconstruction : Isolate variables (e.g., solubility differences in cell-based vs. cell-free assays) using partition coefficient (logP\log P) measurements.
  • Receptor Binding Studies : Employ surface plasmon resonance (SPR) to quantify binding kinetics under controlled pH and ionic strength conditions .
  • Meta-Analysis : Systematically review literature on structurally similar fluorinated amides to identify confounding factors (e.g., off-target interactions) .

Q. How can computational modeling predict the compound’s metabolic stability and potential toxicity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways. Focus on the (1R)-configured propyl group’s susceptibility to oxidation .
  • Toxicity Prediction : Use QSAR (Quantitative Structure-Activity Relationship) models trained on fluorinated compounds to estimate hepatotoxicity risks. Cross-validate with in vitro hepatocyte assays .

Q. What experimental designs are optimal for studying the compound’s environmental persistence and ecotoxicological impact?

Methodological Answer:

  • OECD 307 Guideline : Conduct soil degradation studies under controlled aerobic/anaerobic conditions, monitoring breakdown products via LC-MS/MS.
  • Aquatic Toxicity Testing : Use Daphnia magna or algae models to assess acute/chronic effects, correlating results with the compound’s log KowK_{ow} (octanol-water coefficient) .
  • In Silico Tools : Apply EPI Suite or similar software to estimate biodegradation half-lives and bioaccumulation potential .

Q. How can researchers resolve discrepancies in reported stereochemical outcomes during scale-up synthesis?

Methodological Answer:

  • Chiral Process Monitoring : Implement real-time PAT (Process Analytical Technology), such as Raman spectroscopy, to track enantiomeric shifts during crystallization .
  • Kinetic Resolution Studies : Compare activation energies of diastereomeric transition states using DFT (Density Functional Theory) calculations .
  • Scale-Down Experiments : Replicate large-scale conditions in microreactors to isolate mixing or temperature gradient effects .

Q. What methodologies validate the compound’s mechanism of action in target-binding studies?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and its target protein.
  • Cryo-EM or X-ray Crystallography : Resolve binding site interactions, focusing on the 3-phenoxyphenyl moiety’s role in hydrophobic contacts .
  • Mutagenesis Studies : Engineer target proteins with site-specific mutations to confirm critical residues for binding .

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